Cas no 2229481-52-9 (4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)

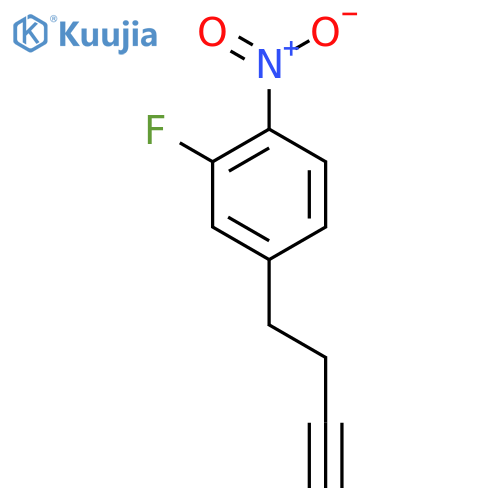

2229481-52-9 structure

商品名:4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene

- EN300-1804149

- 2229481-52-9

-

- インチ: 1S/C10H8FNO2/c1-2-3-4-8-5-6-10(12(13)14)9(11)7-8/h1,5-7H,3-4H2

- InChIKey: GTQHIPGFYKYRFM-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)CCC#C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 193.05390666g/mol

- どういたいしつりょう: 193.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804149-0.25g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1804149-2.5g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1804149-1g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1804149-5g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1804149-10.0g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1804149-0.5g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1804149-1.0g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1804149-5.0g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1804149-10g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1804149-0.1g |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene |

2229481-52-9 | 0.1g |

$1031.0 | 2023-09-19 |

4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

2229481-52-9 (4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量